Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-
Description
Properties
CAS No. |
650601-19-7 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(methoxymethoxy)-2-[2-[2-(methoxymethoxy)phenyl]ethyl]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-13-21-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)22-14-20-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
UWHVWQSHFCUHHI-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=CC=C1CCC2=CC=CC=C2OCOC |
Origin of Product |
United States |
Preparation Methods
Etherification Method
Overview : This method involves the reaction of a diol with an aromatic compound under acidic conditions to form an ether.
-
- 2-methoxyphenol
- Ethylene glycol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix 2-methoxyphenol and ethylene glycol in a round-bottom flask.
- Add a few drops of sulfuric acid as a catalyst.
- Heat the mixture to reflux for several hours.
-
- The product is purified through recrystallization from ethanol or methanol.
Cross-Coupling Reaction
Overview : This method utilizes palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds between aryl halides and alkenes.
-
- Aryl halide (e.g., bromobenzene)
- Ethylene
- Palladium catalyst (Pd(PPh₃)₂Cl₂)
-
- Combine aryl halide with ethylene in an inert atmosphere.
- Add the palladium catalyst and a base (e.g., potassium carbonate).
- Heat the mixture at elevated temperatures (around 100°C) for several hours.
-
- The resulting product is extracted using organic solvents and purified via column chromatography.
Analytical Techniques
To confirm the successful synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-], various analytical techniques can be employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| Mass Spectrometry (MS) | Confirms molecular weight |
| Infrared Spectroscopy (IR) | Identifies functional groups |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separation of components |
Research Findings
Recent studies have highlighted the utility of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] in various applications:
Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activities against various pathogens.
Material Science Applications : The compound's unique structure allows it to serve as a precursor for advanced polymer materials with enhanced thermal stability and mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethanediyl)bis[2-(methoxymethoxy)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxymethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ethanediyl bridge provides structural rigidity, affecting the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations
a. Benzene, 1,1'-(1,2-ethanediyl)bis[2-bromo- (CAS 59485-34-6)
- Structure : Ethylene bridge with bromine substituents at the ortho positions.
- Molecular Formula : C₁₄H₁₂Br₂ (MW: 340.05 g/mol).
- Comparison :
- The bromine substituents increase molecular weight and lipophilicity compared to the methoxymethoxy groups in the target compound.
- Brominated derivatives are more reactive in electrophilic substitution reactions, whereas methoxymethoxy groups act as electron-donating substituents, stabilizing aromatic rings .
b. Benzene, 1,1'-(1,2-ethanediyl)bis[3-methoxy-4-nitro-
- Structure: Ethylene bridge with methoxy (-OCH₃) and nitro (-NO₂) groups at meta and para positions, respectively.
- Comparison :
- Nitro groups are strongly electron-withdrawing, reducing electron density on the benzene rings. This contrasts with the electron-donating methoxymethoxy groups in the target compound.
- Nitro derivatives are often intermediates in explosives or dyes, whereas methoxymethoxy-substituted compounds may find use in polymer or pharmaceutical synthesis due to enhanced solubility .
c. Benzene, 1,1'-(1,2-dimethyl-1,2-ethanediyl)bis (CAS 5789-35-5)
- Structure : Ethylene bridge with methyl (-CH₃) groups at the bridge carbons and benzene rings.
- Molecular Formula : C₁₆H₁₈ (MW: 210.31 g/mol).
- Comparison :
Bridge Modifications
a. Benzene, 1,1'-(1,2-ethynediyl)bis[2-methyl- (CAS 5294-03-1)
- Structure : Acetylene (C≡C) bridge with methyl substituents.
- Comparison :
b. Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)
- Structure : Ethenediyl (C=C) bridge with nitro groups.
- Molecular Formula : C₁₄H₆N₆O₁₂ (MW: 450.23 g/mol).
- Nitro groups render this compound highly explosive, unlike the target compound’s methoxymethoxy groups, which are less reactive .
Halogenated Derivatives
Benzene, 1,1'-(1,1,2,2-tetrafluoro-1,2-ethanediyl)bis[2-bromo- (CAS 61547-73-7)
- Structure : Tetrafluoroethylene bridge with bromine substituents.
- Molecular Formula : C₁₄H₈F₄Br₂ (MW: 412.01 g/mol).
- Comparison :
Physicochemical Properties
Biological Activity
Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-], also known by its CAS number 27820-29-7, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.
- Molecular Formula: C15H16O
- Molecular Weight: 212.291 g/mol
- CAS Number: 27820-29-7
Synthesis
The synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] typically involves the reaction of appropriate benzene derivatives with methoxymethanol under specific conditions to yield the desired compound. The reaction conditions and catalysts can significantly influence the yield and purity of the final product.
Antimicrobial Properties
Recent studies have indicated that compounds similar to Benzene, 1,1'-(1,2-ethanediyl)bis[2-(methoxymethoxy)-] exhibit significant antimicrobial activities. For instance, a related compound demonstrated effective larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study reported an LC50 value of 28.9 ± 5.6 μM and an LC90 value of 162.7 ± 26.2 μM after 24 hours of exposure, highlighting the potential of such compounds in insect control strategies .
Cytotoxicity Studies
In evaluating the safety profile of these compounds, cytotoxicity tests are crucial. One study showed that a structurally related compound did not exhibit cytotoxic effects on human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety margin for further development.
Structure-Activity Relationship (SAR)
The biological activity of benzene derivatives is often influenced by their structural components. For example, the presence of methylenedioxy groups and specific aliphatic chains has been associated with enhanced biological activity . Understanding these relationships can guide the design of new compounds with improved efficacy and safety profiles.
Case Study 1: Larvicidal Activity
In a controlled study focusing on larvicidal activity against Aedes aegypti, researchers synthesized several benzodioxole derivatives and assessed their effectiveness. Among these, one compound exhibited promising results with significant larvicidal activity while displaying low toxicity in mammalian models . This study underscores the potential application of such compounds in vector control.
Case Study 2: Antibacterial Activity
Another investigation into related benzene derivatives revealed antibacterial properties against various pathogens. The study highlighted that modifications in the substituents on the aromatic ring could lead to enhanced antibacterial activity . Such findings are pivotal for developing new antimicrobial agents in an era where antibiotic resistance is a growing concern.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C15H16O |
| Molecular Weight | 212.291 g/mol |
| CAS Number | 27820-29-7 |
| LC50 (Larvicidal Activity) | 28.9 ± 5.6 μM |
| LC90 (Larvicidal Activity) | 162.7 ± 26.2 μM |
| Cytotoxicity (Human Cells) | No cytotoxicity up to 5200 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
